2,3,6,7,10,11-Hexaaminotriphenylene
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Overview
Description
2,3,6,7,10,11-Hexaaminotriphenylene is an organic compound with the molecular formula C18H18N6. It is characterized by its white crystalline solid appearance and is known for its strong basicity. This compound is not soluble in water but can dissolve in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6,7,10,11-Hexaaminotriphenylene can be synthesized through the reaction of triphenylene with ammonia in the presence of a catalyst. The reaction typically involves heating the mixture under an inert atmosphere to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7,10,11-Hexaaminotriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens and alkylating agents are typically employed
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2,3,6,7,10,11-Hexaaminotriphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a chemical reagent and intermediate in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of conductive polymers and metal-organic frameworks (MOFs) due to its strong electron-donating properties .
Mechanism of Action
The mechanism by which 2,3,6,7,10,11-Hexaaminotriphenylene exerts its effects involves its strong basicity and ability to donate electrons. This compound can interact with various molecular targets, including metal ions and organic molecules, through coordination bonds and hydrogen bonding. These interactions facilitate its role as a catalyst and reagent in various chemical reactions .
Comparison with Similar Compounds
- 2,3,6,7,10,11-Hexaaminotriphenylene hexahydrochloride
- Triphenylene-2,3,6,7,10,11-hexaamine
- 2,3,6,7,10,11-Hexaaminotriphenyl hexahydrochloride
Uniqueness: this compound stands out due to its high electron-donating ability and strong basicity, making it particularly useful in the synthesis of conductive materials and as a reagent in organic synthesis .
Properties
Molecular Formula |
C18H18N6 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
triphenylene-2,3,6,7,10,11-hexamine |
InChI |
InChI=1S/C18H18N6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H,19-24H2 |
InChI Key |
FXVCQLLAIUUIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N |
Origin of Product |
United States |
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